molecular formula C8H16Cl2N2 B086810 1,4-Bis(2-chloroethyl)piperazine CAS No. 1009-85-4

1,4-Bis(2-chloroethyl)piperazine

Cat. No. B086810
CAS RN: 1009-85-4
M. Wt: 211.13 g/mol
InChI Key: JPFYIYQIGQYIMC-UHFFFAOYSA-N
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Description

“1,4-Bis(2-chloroethyl)piperazine” is an organic compound with the molecular formula C8H16Cl2N2 . It is a colorless or yellow liquid with an irritating odor . This compound is primarily used as a pesticide, especially for controlling pests in crops .


Synthesis Analysis

The synthesis of piperazine derivatives, including “1,4-Bis(2-chloroethyl)piperazine”, has been investigated in various studies . One common method involves the application of DABCO (1,4-diazabicyclo[2.2.2]octane) in the synthesis of piperazine derivatives via C–N bond cleavage .


Molecular Structure Analysis

The molecular structure of “1,4-Bis(2-chloroethyl)piperazine” consists of a piperazine ring substituted at the 1 and 4 positions with 2-chloroethyl groups . The molecular weight of this compound is 211.13 .


Physical And Chemical Properties Analysis

“1,4-Bis(2-chloroethyl)piperazine” is a solid or liquid compound with a density of 1.132g/cm3 . It has a boiling point of 288.4ºC at 760mmHg . The vapor pressure of this compound is 0.00234mmHg at 25°C .

Scientific Research Applications

  • Medicinal Intermediates Synthesis : 1,4-Bis(2-chloroethyl)piperazine is used in the synthesis of important medicinal intermediates, such as 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine, which is crucial for preparing N,N-substituted piperazines (Xue Weiliang, 2008).

  • Antibacterial and Biofilm Inhibitors : Compounds derived from 1,4-Bis(2-chloroethyl)piperazine have shown significant antibacterial efficacies and biofilm inhibition activities, particularly against strains like E. coli, S. aureus, and S. mutans. These compounds also exhibit potent inhibitory activities against drug-resistant bacterial strains such as MRSA and VRE (Ahmed E. M. Mekky & S. Sanad, 2020).

  • Anticancer Activities : Certain molecules derived from 1,4-Bis(2-chloroethyl)piperazine, such as 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, have been studied for their potential anti-cancer effects. These studies include conformational analysis and molecular docking simulations to understand their interaction with DNA, suggesting strong anti-tumor properties (A. Demirağ et al., 2022).

  • HIV-1 Reverse Transcriptase Inhibitors : 1,4-Bis(2-chloroethyl)piperazine derivatives have been evaluated for inhibiting HIV-1 reverse transcriptase, leading to the development of potent non-nucleoside inhibitors (D. Romero et al., 1994).

  • Peripheral Nervous System Cell Culturing : Poly(amidoamine) hydrogels derived from 1,4-Bis(2-chloroethyl)piperazine have been synthesized and evaluated for their suitability as scaffolds for in vitro culturing of peripheral nervous system cells, indicating their potential in nerve regeneration applications (N. Mauro et al., 2013).

Safety And Hazards

“1,4-Bis(2-chloroethyl)piperazine” is classified as a hazardous compound according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid getting this compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It should be stored in a dry and well-ventilated place, and handled and stored under nitrogen to protect from moisture .

properties

IUPAC Name

1,4-bis(2-chloroethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Cl2N2/c9-1-3-11-5-7-12(4-2-10)8-6-11/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFYIYQIGQYIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143567
Record name Piperazine, 1,4-bis(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(2-chloroethyl)piperazine

CAS RN

1009-85-4
Record name 1,4-Bis(2-chloroethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1,4-bis(2-chloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1,4-bis(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JA Settepani - 1963 - search.proquest.com
microfilmed exactly as received Page 1 This dissertation has been 64–6801 microfilmed exactly as received SETTEPANI, Joseph Anthony, 1933– BIS(2-CHLOROETHYL)AMINE …
Number of citations: 0 search.proquest.com
GR Pettit, DC Fessler, JA Settepani - The Journal of Organic …, 1969 - ACS Publications
Early in our study of bis (2-chloroethyl) amine in Mannich-type reactions, 1 23 formation of a water-soluble quaternary ammonium chloride was noted. 4 By allowing bis (2-chloroethyl) …
Number of citations: 4 pubs.acs.org
HJ Dietrich, RJ Raynor… - The Journal of Organic …, 1969 - ACS Publications
Several cases of competitive elimination and substitution reactions on 1, 3-dioxolanes derivedfrom chlorinated acetaldehydes were investigated. It was found that often anion attack …
Number of citations: 7 pubs.acs.org
SM Ludeman - 1979 - search.proquest.com
Molecular modification strategies were employed as a means of obtaining new and improved analogs of the clini cally useful anticancer drug cyclophosphamide [2-bis (2-chloroethyl) …
Number of citations: 0 search.proquest.com
ND Henderson - 1994 - search.proquest.com
Bioreducible antitumour agents are prodrugs which are intended to be inactive in their own right, but are able to undergo metabolic reduction to produce toxic species which can …
Number of citations: 4 search.proquest.com
M Suk, K Kümmerer - Science of The Total Environment, 2023 - Elsevier
The present study assessed the ready biodegradability of the prodrug cyclophosphamide (CPA) and its stable human metabolites in the closed bottle test (CBT). The results of the CBT …
Number of citations: 1 www.sciencedirect.com
T Jones, JE Tavis, Q Li, O Riabova… - Journal of Medicinal …, 2023 - ACS Publications
Hepatitis B virus (HBV) is a hepatotropic DNA virus that replicates by reverse transcription. It chronically infects >296 million people worldwide, including ∼850,000 in the USA, and kills …
Number of citations: 3 pubs.acs.org
LSW Lu - 1972 - search.proquest.com
I should like to express my dec pest gratitudo to Professor Joseph H., Burckhalter for encouraging me to pursue a specific chemical problem in thc chemotherapy of trypanos omiasis, for …
Number of citations: 2 search.proquest.com

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